molecular formula C13H18BNO3 B1585926 4-(Cyclohexylaminocarbonyl)phenylboronic acid CAS No. 762262-07-7

4-(Cyclohexylaminocarbonyl)phenylboronic acid

Cat. No.: B1585926
CAS No.: 762262-07-7
M. Wt: 247.1 g/mol
InChI Key: OBTMUEHMFSJFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexylaminocarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C13H18BNO3 and its molecular weight is 247.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Modulation and Saccharide Recognition

Phenyl boronic acids, like (4-(Cyclohexylcarbamoyl)phenyl)boronic acid, are recognized for their ability to bind with pendant diols, making them highly useful for saccharide recognition. This property is particularly relevant in the design of sensors for saccharides, exploiting the interaction between boronic acids and saccharide diols. A study detailed the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, highlighting the potential of boronic acids in sensor applications. The research demonstrated the correlation between molecular structure and the modulation of optical properties, showcasing the utility of phenyl boronic acids in the development of advanced materials for optical sensing applications (Mu et al., 2012).

Organic Room Temperature Phosphorescent and Mechanoluminescent Materials

Aryl boronic acids have been utilized in the creation of organic room temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This application is significant in material sciences, where the luminescent properties of materials are of paramount importance. The study demonstrated the transformation of non-RTP and non-ML active 4-(carbazol-9-yl)phenylboronic acid into long-lived RTP emitters and bright ML dyes. The research contributes to the understanding of the influence of molecular packing structures and intermolecular interactions on the optical properties of these materials (Zhang et al., 2018).

Boronic Acid Catalysis

Boronic acids serve as versatile molecules in chemistry, with applications ranging from organic reactions to molecular recognition, assembly, and medicine. The inherent catalytic property of boronic acid is a significant research focus, as it facilitates various chemical reactions. A particular study highlighted the use of boronic acid catalysis in the highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals. This application underscores the potential of boronic acids in synthesizing densely functionalized organic compounds (Hashimoto et al., 2015).

Gene Transfection

Phenylboronic acid-modified polyethyleneimine has shown increased effectiveness in gene delivery compared to unmodified polyethyleneimine. The incorporation of boronic acid groups enhances gene delivery efficiency by improving DNA condensation ability and facilitating cell uptake due to interaction with cell ligands. This application highlights the role of boronic acids in biomedical fields, particularly in enhancing the delivery of genetic materials into cells (Peng et al., 2010).

Mechanism of Action

Properties

IUPAC Name

[4-(cyclohexylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h6-9,12,17-18H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTMUEHMFSJFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378402
Record name [4-(Cyclohexylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762262-07-7
Record name [4-(Cyclohexylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclohexylaminocarbonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Cyclohexylaminocarbonyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-(Cyclohexylaminocarbonyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(Cyclohexylaminocarbonyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(Cyclohexylaminocarbonyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-(Cyclohexylaminocarbonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.